molecular formula C22H26N2O3 B12719579 alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol CAS No. 88737-49-9

alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol

Cat. No.: B12719579
CAS No.: 88737-49-9
M. Wt: 366.5 g/mol
InChI Key: UFLFWAVJSQOWDG-UHFFFAOYSA-N
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Description

Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol is a complex organic compound that features an indole ring, a phenoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
  • 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives
  • [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone

Uniqueness

Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-4-morpholineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

88737-49-9

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(3-methyl-1H-indol-2-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C22H26N2O3/c1-16-20-4-2-3-5-21(20)23-22(16)17-6-8-19(9-7-17)27-15-18(25)14-24-10-12-26-13-11-24/h2-9,18,23,25H,10-15H2,1H3

InChI Key

UFLFWAVJSQOWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCOCC4)O

Origin of Product

United States

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